

Spectrophotometric Determination of Acrivastine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation H1-receptor antagonist that is widely used for the treatment of allergic rhinitis and chronic urticaria. The accurate and reliable quantification of **Acrivastine** in pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simple, rapid, and cost-effective analytical method for this purpose. This application note provides a detailed protocol for the spectrophotometric determination of **Acrivastine** in pharmaceutical samples, along with a summary of validation parameters from various methods.

Principle

The method is based on the measurement of the absorbance of **Acrivastine** in a suitable solvent at its wavelength of maximum absorbance (λ max). The concentration of **Acrivastine** in the sample is then determined by comparing its absorbance to a standard calibration curve prepared from known concentrations of **Acrivastine**.

Quantitative Data Summary

The following table summarizes the quantitative data from different spectrophotometric methods for the determination of **Acrivastine**. This allows for a comparative overview of the performance of each method.



Method	λmax (nm)	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Solvent/R eagents	Referenc e
Derivative Spectropho tometry	315	-	-	-	Methanol	[1]
Oxidation with N- bromosucci nimide (NBS) and reaction with metol- sulphanilic acid	520	2.0-20	0.292	0.973	NBS, metol- sulphanilic acid	[2]
Oxidation with N- bromosucci nimide (NBS) and reaction with amaranth dye	530	1.0-10	0.113	0.376	NBS, amaranth dye	[2]
Reaction with 2- nitrophenyl hydrazine hydrochlori de	550	-	-	-	2- nitrophenyl hydrazine hydrochlori de, dicyclohex ylcarbodiim ide, pyridine	[3]
Alkaline oxidation	608	-	-	-	Potassium permangan	[3]



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LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocol: UV-Visible Spectrophotometric Method

This protocol details a direct UV-Visible spectrophotometric method for the determination of **Acrivastine** in capsule formulations.

Instrumentation and Materials

- UV-Visible Spectrophotometer (double beam)
- 1 cm quartz cuvettes
- Analytical balance
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- Acrivastine reference standard
- Methanol (AR grade)
- Acrivastine capsules (e.g., 8 mg)

Preparation of Solutions

- 4.2.1. Standard Stock Solution (100 μg/mL)
- Accurately weigh 10 mg of Acrivastine reference standard.
- Transfer it to a 100 mL volumetric flask.



- Dissolve in approximately 70 mL of methanol by sonication for 10 minutes.
- Make up the volume to 100 mL with methanol.

4.2.2. Working Standard Solutions

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute with methanol to obtain final concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 μg/mL).

4.2.3. Sample Solution Preparation

- Take the contents of 20 capsules and determine the average weight.
- Accurately weigh a quantity of the powdered capsule contents equivalent to 10 mg of Acrivastine.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with methanol.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate.
- From the clear filtrate, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a theoretical concentration within the calibration range.

Spectrophotometric Measurement

- Set the spectrophotometer to scan in the UV range (e.g., 200-400 nm).
- Use methanol as a blank.



- Scan the working standard solutions to determine the wavelength of maximum absorbance (λmax).
- Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.

Calibration Curve and Calculation

- Plot a calibration curve of absorbance versus concentration for the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Determine the concentration of **Acrivastine** in the sample solution from the calibration curve using its measured absorbance.
- Calculate the amount of **Acrivastine** in the capsule formulation using the following formula:

Amount of **Acrivastine** (mg/capsule) = $(C \times D \times A) / W$

Where:

- C = Concentration of Acrivastine from the calibration curve (μg/mL)
- D = Dilution factor
- A = Average weight of capsule contents (mg)
- W = Weight of powder taken for analysis (mg)

Method Validation

The developed spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

• Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][5]

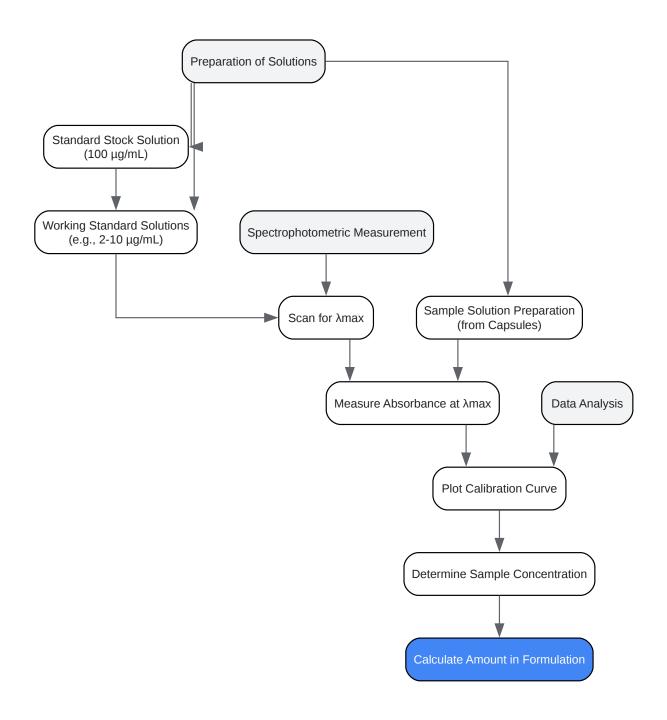


- Accuracy: The closeness of the test results obtained by the method to the true value. This is
 often determined by recovery studies.[4][5]
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][5]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5]
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5]
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [4][6]
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of **Acrivastine**.





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Caption: Experimental workflow for spectrophotometric determination of **Acrivastine**.

Conclusion



The described UV-Visible spectrophotometric method provides a simple, accurate, and precise means for the routine quality control analysis of **Acrivastine** in pharmaceutical formulations. The method is readily adaptable to most analytical laboratories equipped with a standard UV-Visible spectrophotometer. The provided data from various spectrophotometric approaches offer a valuable resource for method selection and development.

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- To cite this document: BenchChem. [Spectrophotometric Determination of Acrivastine: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664353#spectrophotometric-determination-of-acrivastine-in-samples]

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